molecular formula C20H24O6 B15160792 3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde CAS No. 656810-23-0

3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde

Cat. No.: B15160792
CAS No.: 656810-23-0
M. Wt: 360.4 g/mol
InChI Key: QTRKRYNGDDYHJD-UHFFFAOYSA-N
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Description

3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a propoxy group and a trimethoxyphenylmethoxy group. This compound is part of a class of aromatic aldehydes, which are known for their diverse applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzaldehyde and 3-propoxybenzaldehyde.

    Reaction Conditions: The reaction involves the use of a base, such as sodium hydride, to deprotonate the hydroxyl group of 3,4,5-trimethoxybenzaldehyde, followed by the addition of 3-propoxybenzaldehyde.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde is unique due to the combination of both the propoxy and trimethoxyphenyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile intermediate in organic synthesis and its biological activity .

Properties

CAS No.

656810-23-0

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

3-propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde

InChI

InChI=1S/C20H24O6/c1-5-8-25-17-9-14(12-21)6-7-16(17)26-13-15-10-18(22-2)20(24-4)19(11-15)23-3/h6-7,9-12H,5,8,13H2,1-4H3

InChI Key

QTRKRYNGDDYHJD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)C=O)OCC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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